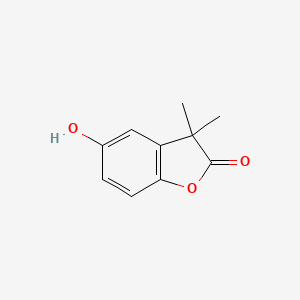

5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one: is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to facilitate the formation of the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Biological Activities

HBD is recognized for several significant biological activities:

- Neurotransmitter Modulation : HBD acts as a cleavage product of serotonin, suggesting its potential role in neurotransmission. It may influence serotonin pathways, which are critical in mood regulation and cognitive functions .

- Cholinesterase Inhibition : Research indicates that HBD can inhibit butyrylcholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. This inhibitory action may help in the management of symptoms associated with cholinergic dysfunction .

- Inflammatory Response : HBD has been shown to act as a chemoattractant for inflammatory cells, indicating its potential role in modulating immune responses .

- Antioxidant Properties : The compound exhibits peroxide scavenging abilities, which may contribute to its protective effects against oxidative stress-related damage in cells .

Applications in Research

The applications of HBD span various scientific domains:

Medicinal Chemistry

HBD is being explored as a potential therapeutic agent due to its interaction with neurotransmitter systems. Its cholinesterase inhibitory properties make it a candidate for further studies related to Alzheimer's disease treatments.

Neurobiology

Studies have highlighted the role of HBD in modulating neurotransmitter systems. Its effects on serotonin pathways could provide insights into developing treatments for mood disorders and cognitive impairments.

Biomarker Development

Given its association with oxidative DNA damage, HBD may serve as a biomarker for conditions like Alzheimer's disease, facilitating early diagnosis and monitoring of disease progression .

Case Studies

- Cholinergic Activity Study : A study demonstrated that HBD inhibited butyrylcholinesterase activity in vitro, which was correlated with improved cognitive function in animal models. This suggests that compounds like HBD could be beneficial in treating cognitive decline associated with aging or neurodegenerative diseases .

- Inflammation Model : In experimental models of inflammation, HBD was shown to attract inflammatory cells, indicating its potential use in studying inflammatory diseases and developing therapeutic strategies aimed at modulating immune responses .

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and interfere with cellular processes . For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell proliferation pathways .

Comparación Con Compuestos Similares

Similar Compounds

4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: A key aroma and flavor compound found in fenugreek seeds.

Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

Uniqueness

5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and the dimethyl groups at the 3-position contribute to its unique reactivity and biological activity compared to other benzofuran derivatives .

Actividad Biológica

5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one (HBD) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C10H10O3

- Molecular Weight : 178.19 g/mol

- CAS Number : 26172-13-4

HBD is characterized by a benzofuran core structure with specific substitutions that contribute to its unique biological properties. The presence of a hydroxyl group at the 5-position and dimethyl groups at the 3-position are particularly significant for its reactivity and biological activity.

Anticancer Properties

Research indicates that HBD exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that HBD effectively induced apoptosis in human breast cancer cells (MCF-7), leading to significant reductions in cell viability and tumor growth in animal models .

Antibacterial and Antifungal Activity

HBD has also been evaluated for its antibacterial and antifungal properties . It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Additionally, it showed antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.0048 |

Neuroprotective Effects

Recent studies have suggested that HBD may possess neuroprotective effects , particularly in the context of neurodegenerative diseases like Alzheimer’s disease. In silico studies have indicated that HBD can interact with key enzymes involved in neurodegeneration, potentially inhibiting their activity and protecting neuronal cells from oxidative stress .

The mechanisms underlying the biological activities of HBD are multifaceted:

- Apoptosis Induction : HBD activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell death.

- Antioxidant Activity : HBD exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cells.

Case Studies

- Breast Cancer Model : A study conducted on MCF-7 cells revealed that treatment with HBD resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Bacterial Infection Trials : In vivo trials using murine models demonstrated that administration of HBD significantly reduced bacterial load in infections caused by S. aureus and E. coli, supporting its potential application as an antibacterial agent .

Propiedades

IUPAC Name |

5-hydroxy-3,3-dimethyl-1-benzofuran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10(2)7-5-6(11)3-4-8(7)13-9(10)12/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJRLZVTCMCJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)OC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.